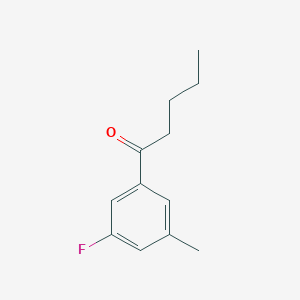

1-(3-Fluoro-5-methylphenyl)pentan-1-one

Descripción

1-(3-Fluoro-5-methylphenyl)pentan-1-one is a synthetic cathinone derivative featuring a pentan-1-one backbone substituted with a 3-fluoro-5-methylphenyl group. The fluorine atom at the phenyl ring’s 3-position and the methyl group at the 5-position likely influence its physicochemical properties, such as lipophilicity and metabolic stability, compared to other cathinones .

Propiedades

IUPAC Name |

1-(3-fluoro-5-methylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-3-4-5-12(14)10-6-9(2)7-11(13)8-10/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUOALZGXLEOQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=CC(=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(3-Fluoro-5-methylphenyl)pentan-1-one typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with a suitable alkylating agent, such as pentan-1-one, under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-(3-Fluoro-5-methylphenyl)pentan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

1-(3-Fluoro-5-methylphenyl)pentan-1-one has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones in forensic and toxicological studies.

Biology: Researchers study its effects on biological systems to understand its pharmacological properties and potential therapeutic applications.

Medicine: It is investigated for its potential use in developing new medications for treating neurological disorders and other medical conditions.

Industry: The compound is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)pentan-1-one involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced mood, increased energy levels, and heightened alertness. The molecular targets and pathways involved include the inhibition of monoamine transporters, which results in elevated levels of neurotransmitters in the synaptic cleft .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares key structural features of 1-(3-Fluoro-5-methylphenyl)pentan-1-one with related compounds:

Key Observations :

- Phenyl Substituents : The target compound’s 3-fluoro-5-methylphenyl group contrasts with the benzodioxole ring in MDPV, N-ethylpentylone, and related analogs. Fluorine’s electronegativity may enhance binding affinity to neurotransmitter transporters, while the methyl group increases steric bulk compared to the fused benzodioxole ring .

- Amine Groups: Unlike MDPV (pyrrolidine) or N-ethylpentylone (ethylamino), the target compound lacks an amine substitution on the pentanone chain, which may reduce its potency as a monoamine reuptake inhibitor .

Physicochemical Properties

| Property | 1-(3-Fluoro-5-methylphenyl)pentan-1-one | MDPV (HCl salt) | N-Ethylpentylone | 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one |

|---|---|---|---|---|

| Physical Form | Likely oil (inferred) | White crystalline powder | Crystalline solid or powder | Pale yellow oil |

| Solubility | Chloroform (predicted) | Water, methanol, chloroform | Water (as HCl salt) | Chloroform |

| Stability | Unknown | Stable as HCl salt | ≥5 years (as HCl salt) | Room temperature (under inert atmosphere) |

| Molecular Weight | 192.23 g/mol | 275.34 g/mol | 249.3 g/mol | 204.22 g/mol |

Notes:

- The target compound’s predicted solubility in chloroform aligns with structurally similar cathinones lacking polar amine groups .

- MDPV’s water solubility (as HCl salt) contrasts with the lipophilic nature of non-aminated analogs like 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one .

Pharmacological Activity

- MDPV and N-Ethylpentylone: These analogs act as potent psychomotor stimulants by inhibiting dopamine, norepinephrine, and serotonin reuptake. MDPV’s pyrrolidine group enhances transporter binding affinity, while N-ethylpentylone’s ethylamino substitution modifies selectivity .

- Target Compound: The absence of an amine group suggests it may lack significant reuptake inhibition activity.

Actividad Biológica

1-(3-Fluoro-5-methylphenyl)pentan-1-one, a synthetic cathinone derivative, has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and implications for health and safety.

Chemical Structure and Properties

1-(3-Fluoro-5-methylphenyl)pentan-1-one is characterized by the following structural formula:

- Molecular Formula : C12H15F

- IUPAC Name : 1-(3-fluoro-5-methylphenyl)pentan-1-one

- Molecular Weight : 196.25 g/mol

The presence of a fluorinated phenyl ring contributes to its lipophilicity, potentially enhancing its ability to cross the blood-brain barrier.

The primary mechanism of action for 1-(3-Fluoro-5-methylphenyl)pentan-1-one is believed to involve the modulation of neurotransmitter systems, particularly those related to dopamine and norepinephrine. Similar compounds in the cathinone class have been shown to act as reuptake inhibitors for these neurotransmitters, leading to increased synaptic concentrations and enhanced stimulation of the central nervous system (CNS) .

Neuropharmacological Effects

Research indicates that synthetic cathinones, including 1-(3-Fluoro-5-methylphenyl)pentan-1-one, can induce significant neuropharmacological effects:

- Stimulatory Effects : Increased locomotor activity has been observed in animal models. For instance, studies on related compounds like α-PVP show similar CNS stimulation through dopamine receptor pathways .

- Potential Toxicity : Reports indicate that users may experience severe adverse effects, including increased heart rate, hypertension, and in extreme cases, loss of consciousness or death .

Case Study Analysis

A notable case involved a user experiencing acute toxicity after ingestion of a product containing 1-(3-Fluoro-5-methylphenyl)pentan-1-one. Symptoms included agitation, tachycardia, and hallucinations. This highlights the compound's potential for abuse and its serious health risks.

Comparative Studies

Comparative studies between 1-(3-Fluoro-5-methylphenyl)pentan-1-one and other synthetic cathinones reveal:

| Compound | Mechanism of Action | Observed Effects | Toxicity Reports |

|---|---|---|---|

| 1-(3-Fluoro-5-methylphenyl)pentan-1-one | Dopamine/Norepinephrine reuptake inhibitor | Increased locomotion, euphoria | Severe agitation, potential fatality |

| α-PVP | Dopamine receptor agonist | Increased locomotion | Neurotoxicity, fatalities reported |

| MDPV | Dopamine reuptake inhibitor | Euphoria, anxiety | Significant overdose cases |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.